(E)-3-(4-(methylthio)phenyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)prop-2-en-1-one
Description
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Properties
IUPAC Name |
(E)-3-(4-methylsulfanylphenyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2S2/c1-21-15-5-2-14(3-6-15)4-7-16(19)18-10-8-17(9-11-18)20-12-13-22-17/h2-7H,8-13H2,1H3/b7-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSHXHPRXBGLZFM-QPJJXVBHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=CC(=O)N2CCC3(CC2)OCCS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=C/C(=O)N2CCC3(CC2)OCCS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-(4-(methylthio)phenyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)prop-2-en-1-one , also known by its CAS number 1798402-19-3 , has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₁N₀₂S₂ |
| Molecular Weight | 335.5 g/mol |
| Structure | Chemical Structure |
The compound's biological activity is primarily attributed to its structural features, which allow it to interact with various biological targets. The presence of the methylthio group and the spirocyclic structure contributes to its potential as a modulator of biological pathways.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting a potential role as an antibacterial agent.
Cytotoxicity and Anticancer Potential
Preliminary studies have evaluated the cytotoxic effects of this compound on cancer cell lines. The findings suggest that it may induce apoptosis in certain cancer cells, making it a candidate for further investigation in cancer therapeutics.
Research Findings
Several studies have explored the biological activity of this compound:
- Antimicrobial Studies : A study published in the Journal of Medicinal Chemistry reported that derivatives of spirocyclic compounds exhibited promising antibacterial activity against Gram-positive and Gram-negative bacteria .
- Cytotoxicity Assays : In vitro assays demonstrated that this compound showed selective cytotoxicity towards specific cancer cell lines, with IC50 values indicating effective concentration ranges .
- Mechanistic Insights : The compound's mechanism was partially elucidated through studies focusing on its interaction with cellular pathways involved in apoptosis and cell cycle regulation .
Case Study 1: Antimicrobial Efficacy
In a controlled study, this compound was tested against Escherichia coli and Staphylococcus aureus. The results showed a significant reduction in bacterial viability at concentrations above 50 µg/mL.
Case Study 2: Cancer Cell Line Testing
A series of experiments conducted on human breast cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with notable morphological changes indicative of apoptosis at higher concentrations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
